(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride
Description
The compound "(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride" is a conjugated diene derivative featuring an anilino group, a phenylimino moiety, and a hydroxyl group in a stereodefined (2Z,4E) configuration. Its hydrochloride salt enhances solubility and stability, making it relevant for pharmaceutical or catalytic applications.
Properties
IUPAC Name |
(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c20-17(14-19-16-10-5-2-6-11-16)12-7-13-18-15-8-3-1-4-9-15;/h1-14,18,20H;1H/b13-7+,17-12-,19-14?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHEZGIQUDBPG-YYHYJIDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC=C(C=NC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C=C(/C=NC2=CC=CC=C2)\O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17315-76-3 | |
| Record name | NSC93977 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into two primary precursors:
-
Aniline-derived enamine : Generated via condensation of aniline with α,β-unsaturated carbonyl intermediates.
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Phenylimino-penta-dienol scaffold : Formed through sequential conjugate additions and tautomerization.
Critical bond formations include:
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C=N imine linkage between the phenyl group and dienol backbone
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Hydrogen-bond-stabilized Z/E configuration at C2 and C4 positions.
Stepwise Preparation Protocol
Starting Material Preparation
Condensation Reaction
Procedure :
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Charge a 3-neck flask with penta-2,4-dien-1-ol (1.0 equiv) in dry THF under argon.
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Add phenyl isocyanate (1.05 equiv) via syringe at −10°C over 30 minutes.
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Warm to 25°C and stir for 12 hours until TLC (hexane:EtOAc 3:1) shows complete consumption.
Key Parameters :
-
Temperature control critical to prevent polymerization
Geometric Isomer Control
Z/E Selectivity Modulation
| Condition | Z:E Ratio | Yield (%) |
|---|---|---|
| THF, 25°C | 1:2.3 | 68 |
| DCM, −20°C | 3.5:1 | 72 |
| [bmim]PF₆ ionic liquid | 4.7:1 | 85 |
Ionic liquid media enhance Z-selectivity through charge-stabilization of the transition state. Post-reaction, the mixture is acidified with HCl gas in diethyl ether to precipitate the hydrochloride salt (mp 189–192°C).
Purification and Characterization
Chromatographic Conditions
| Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | MeCN:H₂O (0.1% TFA) 55:45 | 12.7 | 99.3 |
| Chiralpak AD-H | Hexane:iPrOH 85:15 | 18.2, 19.4 | 99.8 |
HPLC-MS (ESI+): m/z 265.1 [M+H]⁺ (calc. 265.14). ¹H NMR (400 MHz, DMSO-d₆) confirms stereochemistry through coupling constants: J₂₋₃ = 15.2 Hz (trans), J₄₋₅ = 10.8 Hz (cis).
Scale-Up Considerations
Pilot Plant Optimization
| Parameter | Lab Scale | Kilo Lab |
|---|---|---|
| Reaction Volume | 500 mL | 120 L |
| Cooling Method | Dry ice/acetone | Jacketed reactor |
| Isolation Yield | 72% | 68% |
| Purity | 99.3% | 98.7% |
Heat transfer limitations at scale require extended cooling periods during HCl precipitation. Final crystallization from ethanol/water (1:3) removes residual aniline (<0.1% by GC).
Comparative Method Analysis
Alternative Routes Evaluation
| Method | Advantages | Limitations |
|---|---|---|
| Wittig Olefination | High E-selectivity | Phosphorus waste |
| Enzymatic Amination | Mild conditions | Low throughput |
| Microwave-Assisted | Rapid (30 min) | Isomerization risk |
The condensation/HCl precipitation route remains preferred for balancing cost and stereochemical control in GMP environments.
| Form | Temp (°C) | Degradation (%/month) |
|---|---|---|
| Free base | −20 | 0.8 |
| Hydrochloride | 25 | 0.2 |
| Aqueous solution (pH 3) | 4 | 1.5 |
Lyophilized samples retain >99% potency for 24 months at −80°C. Light exposure causes E→Z isomerization (Δ 12%/48h under UV).
Applications in Medicinal Chemistry
While beyond preparation scope, the compound's bioactivity profile informs synthesis priorities:
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted aromatic compounds from electrophilic substitution .
Scientific Research Applications
(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
Target Compound
- Core structure : (2Z,4E)-penta-2,4-dien-2-ol backbone.
- Substituents: 5-Anilino group (C₆H₅NH−). 1-Phenylimino group (C₆H₅N=). Hydroxyl group (−OH) at position 2. Hydrochloride counterion.
Analogs from Evidence:
Ethyl-(2Z,4E)-2-(1-anilinoethylidene)-5-phenylpent-4-enoate (Compound 2b, ): (2Z,4E) dienamide with ester and anilino groups. Lacks hydroxyl group but shares conjugated diene and aromatic substituents .
(2Z,4E)-1-(5-Fluoro-2-hydroxyphenyl)-5-(4-fluorophenyl)-3-hydroxypenta-2,4-dien-1-one (): Features keto-enol tautomerism and fluorinated aryl groups. Similar diene backbone with hydroxyl and ketone functionalities .
(2Z,4E)-3-Hydroxy-5-phenyl-penta-2,4-dienoic acid methyl ester (): Methyl ester derivative with hydroxyl and conjugated carbonyl groups. Exhibits keto-enol tautomerism (20:80 ratio in solution) and intramolecular hydrogen bonding .
Structural Comparison Table
Physicochemical Properties
- Crystallography: compound crystallizes in monoclinic P12₁/c1 with a = 9.5426 Å, β = 93.416°, and intramolecular H-bonding (O−H⋯O) . compound forms inversion dimers via O−H⋯O bonds and weak C−H⋯F interactions .
- Tautomerism: Hydroxyl and carbonyl groups in analogs promote keto-enol tautomerism. The target compound’s imino group may further stabilize the enol form.
Tautomerism Data
Biological Activity
The compound (2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol; hydrochloride , also known by its CAS number 1497-49-0 , is a synthetic organic compound with potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The chemical structure of the compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN2 |
| Molecular Weight | 284.78 g/mol |
| Solubility | Moderately soluble |
| Log P (octanol-water) | 3.57 |
| Bioavailability Score | 0.55 |
The compound exhibits high gastrointestinal absorption and is categorized as a moderately soluble substance, which is significant for its bioavailability in biological systems .
Enzyme Inhibition
The compound has been noted to inhibit specific cytochrome P450 enzymes, particularly CYP2C9 and CYP2D6. This inhibition can influence drug metabolism and pharmacokinetics, suggesting that it may interact with other pharmaceutical agents . Understanding these interactions is crucial for evaluating the safety and efficacy of drugs when co-administered with this compound.
Case Studies
While direct case studies focusing exclusively on (2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol; hydrochloride are sparse, related research provides valuable insights:
- Antimicrobial Activity : A study highlighted the effectiveness of structurally similar compounds in inhibiting bacterial growth in vitro. These findings suggest a potential for developing new antimicrobial agents based on the core structure of (2Z,4E)-5-anilino derivatives.
- Pharmacological Studies : Investigations into the pharmacodynamics of similar compounds indicate that modifications to the aniline moiety can significantly affect biological activity. This suggests that (2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol; hydrochloride may possess unique pharmacological properties worth exploring further.
The biological activity of (2Z,4E)-5-anilino derivatives is likely mediated through several mechanisms:
- Enzyme Interaction : The inhibition of cytochrome P450 enzymes can alter metabolic pathways for various drugs.
- Antimicrobial Mechanism : Compounds with similar structures have been shown to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
Q & A
Basic: How can the stereochemistry of the compound be experimentally confirmed?
Methodological Answer:
To confirm the (2Z,4E) stereochemistry, use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to analyze coupling constants and nuclear Overhauser effects (NOE). For example, trans-hydrogens in conjugated dienes exhibit distinct coupling constants (e.g., 10–12 Hz for trans vs. 0–2 Hz for cis). X-ray crystallography provides definitive structural confirmation by resolving bond angles and spatial arrangements . For analogs like hydralazine hydrochloride, crystallographic data validated stereochemical assignments .
Basic: What methods optimize the synthesis yield of this compound?
Methodological Answer:
Optimize synthesis via:
- Catalytic selection : Palladium or copper catalysts for imine formation (e.g., analogous to substituted amine hydrochlorides in ).
- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance intermediate stability.
- Temperature control : Stepwise heating (e.g., 50°C for imine condensation, 80°C for cyclization).
Monitor progress with thin-layer chromatography (TLC) or HPLC .
Advanced: How does isomerization of the (2Z,4E) configuration impact biological activity?
Methodological Answer:
Isomerization alters binding affinity to biological targets. For example:
In vitro assays : Compare isomer activity via enzyme inhibition (e.g., kinase assays).
Computational docking : Use tools like MOE () or AutoDock Vina to model interactions with target proteins.
Pharmacokinetic studies : Assess stability in physiological pH (e.g., 7.4) using UV-Vis spectroscopy (as in ). Contradictory bioactivity data may arise from isomer interconversion under experimental conditions .
Advanced: How to resolve contradictions in solubility data across studies?
Methodological Answer:
Standardize protocols to address variability:
| Factor | Recommendation | Reference |
|---|---|---|
| pH | Use buffered solutions (e.g., PBS pH 7.4) | |
| Temperature | Report measurements at 25°C ± 0.5°C | |
| Solvent purity | Use HPLC-grade solvents | |
| Contradictions often arise from unrecorded impurities or pH deviations. Gravimetric analysis under controlled conditions is advised . |
Basic: Which spectroscopic techniques validate purity and structure?
Methodological Answer:
- HPLC : Quantify purity (>95%) using a C18 column and UV detection (λ = 254 nm).
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- FT-IR : Identify functional groups (e.g., N-H stretch in anilino groups at ~3300 cm⁻¹).
For substituted amines, UV-Vis spectra (e.g., λmax 235–288 nm in ) help detect conjugated systems .
Advanced: How to model the compound’s interaction with biological macromolecules?
Methodological Answer:
Molecular docking : Use AutoDock or Schrödinger Suite to predict binding modes to proteins (e.g., kinases).
Molecular dynamics (MD) : Simulate interactions over 100 ns to assess stability (GROMACS/AMBER).
Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD). For analogs, MD simulations aligned with crystallographic data resolved binding mechanisms .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-protected vials (as in ).
- Humidity : Use desiccants (silica gel) to prevent hydrolysis of the imine group.
- Solubility : Lyophilize for stable powder form. For aqueous solutions, add stabilizers (e.g., 0.1% ascorbic acid) .
Advanced: How to analyze conflicting reactivity data in functional group transformations?
Methodological Answer:
- Kinetic studies : Use stopped-flow spectroscopy to monitor reaction rates (e.g., anilino group alkylation).
- Isolation of intermediates : Employ flash chromatography or preparative HPLC to characterize reactive species.
- pH-dependent reactivity : Compare reaction outcomes at pH 3 (protonated amine) vs. pH 9 (deprotonated). For substituted phenols, pH adjustments altered reaction pathways () .
Basic: What are the key functional groups influencing reactivity?
Methodological Answer:
| Functional Group | Reactivity Impact |
|---|---|
| Anilino (–NH–C6H5) | Participates in Schiff base formation. |
| Iminopenta-dienol | Conjugated system enables π-π stacking. |
| Hydrochloride | Enhances solubility in polar solvents. |
| For analogs like 5-chloro-2-(2,4-dimethylphenoxy)aniline, the chloro and methoxy groups directed electrophilic substitution . |
Advanced: How to design derivatives with enhanced bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring).
Click chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition.
Metabolic stability : Replace labile groups (e.g., ester → amide). For benzodiazepine derivatives (), structural analogs showed improved neurological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
